N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Thiazolopyrimidines are a class of heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They have been the subject of much research due to their wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Synthesis Analysis
Thiazolopyrimidines can be synthesized through various methods. One such method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent . This method is advantageous due to its rapid synthesis, mild reaction conditions, eco-friendliness, and reusability of catalyst .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .
Chemical Reactions Analysis
The chemical reactions involving thiazolopyrimidines are diverse and depend on the specific substituents on the thiazole and pyrimidine rings. For instance, the reaction mechanism of a certain synthesis involved a nucleophilic attack of the sulfur atom on the electrophilic cationic center, followed by a [3,3]-Claisen rearrangement .
Scientific Research Applications
Antimicrobial Properties
Thiazoles have been extensively studied for their antimicrobial potential. N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may exhibit antibacterial, antifungal, and antiviral effects. Researchers have explored its activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and are key structural fragments of antiviral agents .
Mode of Action
For instance, the Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems, is a common mechanism of action for pyrimidines .
Biochemical Pathways
Thiazolopyrimidines are known to affect various biochemical pathways due to their broad spectrum of pharmacological activity .
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives .
Result of Action
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity, including antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
The synthesis of thiazolopyrimidines is known to be influenced by various factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Future Directions
Thiazolopyrimidines have shown a great deal of promise in various fields, particularly in medicine due to their wide range of biological activities . Future research will likely continue to explore the synthesis of novel thiazolopyrimidine derivatives, their biological activities, and their potential applications in medicine and other fields.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCSPNBNBWAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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